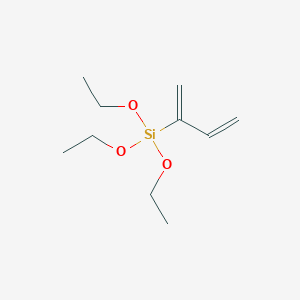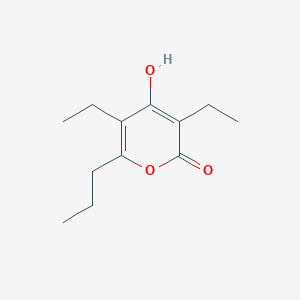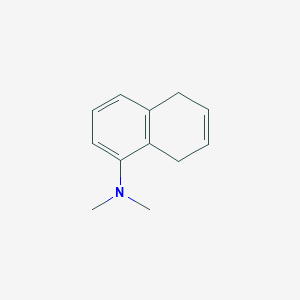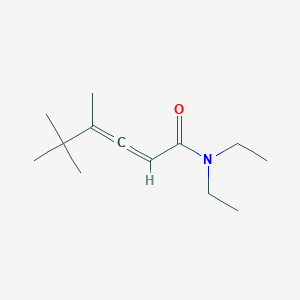![molecular formula C15H13NO3 B14294589 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one CAS No. 112368-58-8](/img/structure/B14294589.png)
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one is a complex organic compound with a unique structure that includes both indeno and pyridinone moieties.
Vorbereitungsmethoden
The synthesis of 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one typically involves the condensation of appropriate precursors. One common method is the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions often require a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one involves its interaction with molecular targets within cells. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one include other indeno[1,2-B]pyridinone derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
112368-58-8 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
8,9-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-6-7-16-13-11(8)14(17)9-4-5-10(18-2)15(19-3)12(9)13/h4-7H,1-3H3 |
InChI-Schlüssel |
XIQAKPKEESCUGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)

![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)

